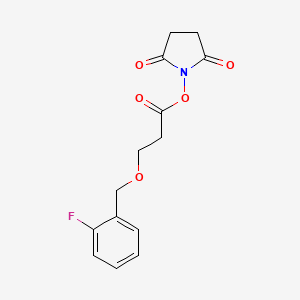
2,5-Dioxopyrrolidin-1-yl 3-((2-fluorobenzyl)oxy)propanoate
Descripción general
Descripción
“2,5-Dioxopyrrolidin-1-yl 3-((2-fluorobenzyl)oxy)propanoate” is a compound with the molecular formula C14H14FNO5 . It is used as a linker for antibody-drug-conjugation (ADC) .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:InChI=1S/C14H14FNO5/c15-11-4-2-1-3-10(11)9-20-8-7-14(19)21-16-12(17)5-6-13(16)18/h1-4H,5-9H2 . This indicates that the compound contains fluorine, nitrogen, oxygen, and carbon atoms in its structure. Physical And Chemical Properties Analysis
The molecular weight of this compound is 295.26 g/mol . It has a boiling point of 404.2±55.0 °C (Predicted) and a density of 1.35±0.1 g/cm3 (Predicted) .Aplicaciones Científicas De Investigación
Anticonvulsant Research
Compounds similar to 2,5-Dioxopyrrolidin-1-yl derivatives have been studied for their potential as anticonvulsants . These studies involve synthesizing hybrid structures and testing them in vivo and in vitro for seizure control efficacy. The most potent compounds in these series have shown broad-spectrum activity in animal seizure models, such as the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model .
Antinociceptive Activity
Research into the antinociceptive properties of related pyrrolidine-2,5-dione derivatives has been conducted. These compounds have been evaluated in animal models for their effectiveness in pain control, showing promise in tests like the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin-induced neuropathic pain model .
Neuropharmacology
The effects of these compounds on voltage-gated sodium and calcium channels, as well as GABA transporters, are of significant interest in neuropharmacology. Understanding how these compounds interact with neuronal channels can lead to the development of new drugs for neurological disorders .
Protein-Protein Interaction (PPI) Studies
Derivatives of 2,5-Dioxopyrrolidin-1-yl are used in the study of protein-protein interactions. They can function as crosslinkers in mass spectrometry, aiding in the identification of complex protein structures and interactions, which is crucial for understanding cellular processes and developing targeted therapies .
Structural Biology
In structural biology, these compounds can be used to quantify structural dynamics of proteins. Their ability to act as crosslinkers helps in elucidating the three-dimensional structures of proteins and protein complexes, which is fundamental in drug design .
Drug Metabolism and Pharmacokinetics
The metabolic stability of these compounds is assessed using human liver microsomes. This research is vital for predicting the pharmacokinetics and potential hepatotoxicity of new drug candidates, ensuring safety and efficacy before clinical trials .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[(2-fluorophenyl)methoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO5/c15-11-4-2-1-3-10(11)9-20-8-7-14(19)21-16-12(17)5-6-13(16)18/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGBAQYPCQKYSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-yl 3-((2-fluorobenzyl)oxy)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



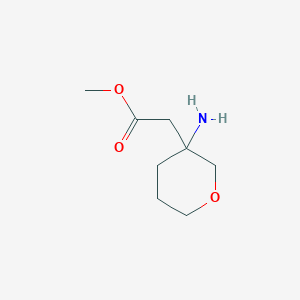
![3-Bromo-6,8-dichloro-imidazo[1,2-a]pyrazine](/img/structure/B1459695.png)




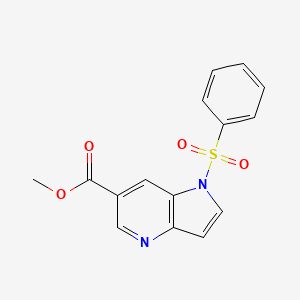
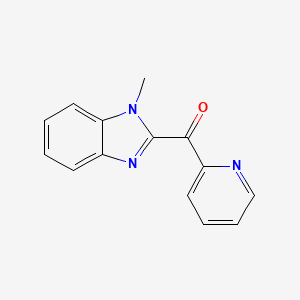



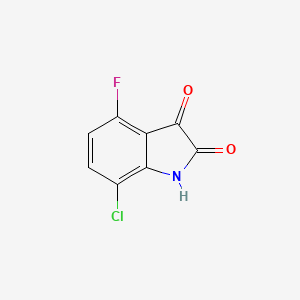
![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)acetamide](/img/structure/B1459713.png)
